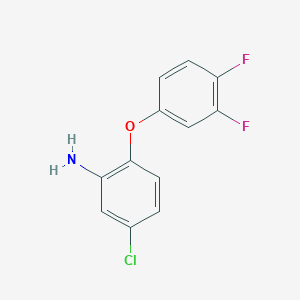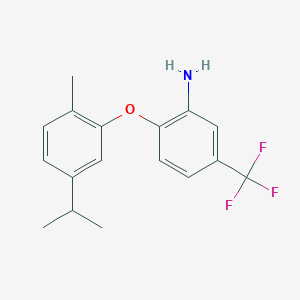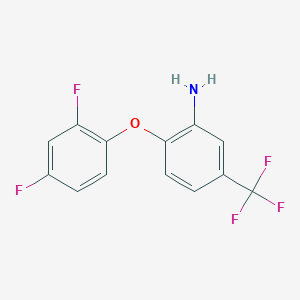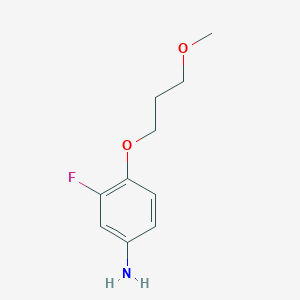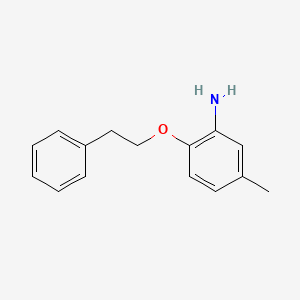
5-Metil-2-(2-feniletoxi)anilina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHYL-2-(PHENETHYLOXY)ANILINE: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methyl group at the 5-position and a phenylethoxy group at the 2-position of the aniline ring. This compound is known for its versatility and unique properties, making it valuable in various scientific research fields, including medicinal chemistry, materials science, and organic synthesis.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-METHYL-2-(PHENETHYLOXY)ANILINE serves as a building block for the preparation of more complex molecules. It is used in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a valuable tool in biochemical research. It is used in the development of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, 5-METHYL-2-(PHENETHYLOXY)ANILINE is explored for its potential therapeutic properties. It is investigated for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-METHYL-2-(PHENETHYLOXY)ANILINE can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated precursor with an appropriate amine. For instance, the reaction of 5-methyl-2-bromoaniline with 2-phenylethanol under basic conditions can yield the desired compound. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of 5-METHYL-2-(PHENETHYLOXY)ANILINE often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 5-METHYL-2-(PHENETHYLOXY)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Mecanismo De Acción
The mechanism of action of 5-METHYL-2-(PHENETHYLOXY)ANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects .
Comparación Con Compuestos Similares
- 2-Methoxy-5-[(2-phenylethoxy)methyl]aniline
- 2-Methylquinoline
- N,N-Dimethylethanamine
- N-Ethylethanamine
Comparison: Compared to similar compounds, 5-METHYL-2-(PHENETHYLOXY)ANILINE stands out due to its unique substitution pattern on the aniline ring. The presence of both a methyl group and a phenylethoxy group imparts distinct chemical and physical properties, making it more versatile in various applications. Its ability to undergo a wide range of chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .
Propiedades
IUPAC Name |
5-methyl-2-(2-phenylethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-7-8-15(14(16)11-12)17-10-9-13-5-3-2-4-6-13/h2-8,11H,9-10,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNMQAMYFPNOLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649861 |
Source


|
| Record name | 5-Methyl-2-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
806603-62-3 |
Source


|
| Record name | 5-Methyl-2-(2-phenylethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1328275.png)
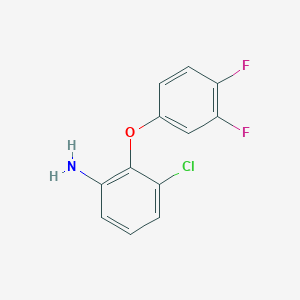
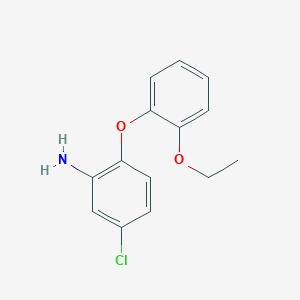

![2-[4-(Tert-butyl)phenoxy]-5-chlorophenylamine](/img/structure/B1328304.png)

